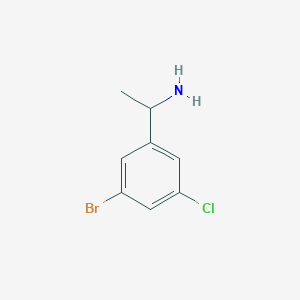

1-(3-Bromo-5-chlorophenyl)ethan-1-amine

Description

Properties

IUPAC Name |

1-(3-bromo-5-chlorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCJCVKOQVGOHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Br)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Ketone Precursor

The preparation of 1-(3-bromo-5-chlorophenyl)ethan-1-amine typically begins with its ketone precursor, 1-(3-bromo-5-chlorophenyl)ethanone (CAS: 154257-85-9). This compound is synthesized via Friedel-Crafts acylation of 1-bromo-3-chloro-5-nitrobenzene, followed by nitro group reduction. Alternatively, direct bromination of 3-chloroacetophenone using bromine in the presence of Lewis acids like FeBr₃ achieves regioselective substitution at the para position to the chlorine atom.

Key Reaction Conditions

Reductive Amination

The ketone is converted to the amine via reductive amination. This involves condensing the ketone with ammonium acetate to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

Procedure :

Optimization Notes :

-

Use of NaBH₃CN prevents over-reduction of the aromatic halides.

-

Catalytic hydrogenation (H₂, Pd/C) under mild conditions (25°C, 1 atm) achieves comparable yields but requires longer reaction times (12–18 h).

Gabriel Synthesis via Alkyl Halide Intermediates

Alkylation of Phthalimide

The Gabriel method involves reacting 2-(3-bromo-5-chlorophenyl)ethyl bromide with potassium phthalimide to form a protected amine, followed by deprotection.

Procedure :

Advantages :

-

High purity (>95%) due to crystalline intermediates.

-

Avoids harsh reducing agents.

Reduction of Nitrile Precursors

Synthesis of 2-(3-Bromo-5-chlorophenyl)acetonitrile

The nitrile route involves bromination of 3-chlorophenylacetonitrile using N-bromosuccinimide (NBS) under radical initiation.

Catalytic Hydrogenation of the Nitrile

The nitrile is reduced to the primary amine using Raney nickel or lithium aluminium hydride (LiAlH₄).

Challenges :

-

Over-reduction to secondary amines may occur without careful temperature control.

-

LiAlH₄ necessitates anhydrous conditions.

Comparative Analysis of Methods

| Method | Starting Material | Yield | Purity | Key Advantages |

|---|---|---|---|---|

| Reductive Amination | 1-(3-Bromo-5-chlorophenyl)ethanone | 68–75% | >90% | Short reaction time; avoids alkyl halides |

| Gabriel Synthesis | 2-(3-Bromo-5-chlorophenyl)ethyl bromide | 82–90% | >95% | High purity; scalable |

| Nitrile Reduction | 2-(3-Bromo-5-chlorophenyl)acetonitrile | 60–70% | 85–90% | Compatible with sensitive functional groups |

Recent Advancements and Catalytic Strategies

Chemical Reactions Analysis

1-(3-Bromo-5-chlorophenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon (Pd/C).

Scientific Research Applications

1-(3-Bromo-5-chlorophenyl)ethan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Ethanamine Derivatives

A critical class of analogs includes para-substituted 1-(4-halophenyl)ethan-1-amine derivatives (F-MBA, Cl-MBA, Br-MBA, I-MBA), where halogen atoms (F, Cl, Br, I) occupy the 4-position of the phenyl ring . Key differences include:

Key Observations :

- Positional Effects : The meta/para halogen arrangement in 1-(3-Bromo-5-Cl-phenyl)ethan-1-amine creates steric and electronic effects distinct from para-substituted analogs. This may influence crystallization behavior or reactivity in cross-coupling reactions .

- Halogen-Halogen Interactions : Para-substituted analogs (e.g., Br-MBA) exhibit shorter X-X distances (Br···Br: ~3.5 Å) in crystal structures compared to meta-substituted derivatives, affecting material stability .

Enantioselective Transport and Chiral Analogs

Enantioselective phase transport studies highlight the role of substituents in molecular recognition. For example:

Pharmaceutical Derivatives

Halogenated ethanamines are common in drug design. Notable examples include:

Structural Complexity and Functionalization

- Methoxy-Substituted Analogs: Derivatives like 1-(3-Bromo-5-Cl-2-methoxyphenyl)ethan-1-amine (C₁₆H₁₇BrClNO₂, 370.67 g/mol) introduce methoxy groups, enhancing solubility but complicating synthesis .

Biological Activity

1-(3-Bromo-5-chlorophenyl)ethan-1-amine, also known as 2-(3-bromo-5-chlorophenyl)ethan-1-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

- Molecular Formula : C8H10BrClN

- Molecular Weight : 270.98 g/mol

- Structural Features : The presence of bromine and chlorine substituents on the phenyl ring enhances its reactivity and biological interactions. The amine group facilitates hydrogen bonding, which is crucial for receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, including serotonergic, dopaminergic, and noradrenergic pathways. This interaction suggests potential applications in treating mood disorders and other neurological conditions by influencing neurotransmitter release and uptake.

Key Interactions:

- Serotonergic Pathway : Modulates serotonin levels, potentially affecting mood and anxiety.

- Dopaminergic Pathway : Influences dopamine release, which is critical for mood regulation and reward pathways.

- Noradrenergic Pathway : Affects norepinephrine levels, which can impact attention and response to stress.

Anticancer Properties

Recent studies have explored the anticancer potential of derivatives related to this compound. For instance, derivatives have shown selective toxicity against specific cancer cell lines while sparing normal cells. In particular, compounds with similar structural features have demonstrated significant cytotoxicity against leukemia cell lines (K562 and HL-60) with IC50 values indicating effective inhibition of cell growth .

| Compound | Cell Line | IC50 (mM) | Selectivity |

|---|---|---|---|

| This compound | K562 | 0.5 | High |

| This compound | HL-60 | 0.1 | High |

| Control (HeLa) | HeLa | >100 | Low |

These findings suggest that structural modifications can enhance the selectivity and potency of these compounds against cancer cells.

Neuropharmacological Studies

The compound has also been investigated for its neuropharmacological effects. Studies indicate that it may act as a modulator of neurotransmitter systems, which could lead to novel therapeutic strategies for psychiatric disorders. The influence on serotonin and dopamine systems is particularly noteworthy for developing treatments for depression and anxiety disorders.

Case Studies

A notable case study involving the compound examined its effects on mood regulation in animal models. The administration of this compound resulted in significant alterations in behavior indicative of anxiolytic effects. Behavioral assays demonstrated reduced anxiety-like behaviors in treated subjects compared to controls, supporting its potential use as an anxiolytic agent .

Q & A

Q. Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉BrClN |

| Molecular Weight | 276.57 g/mol |

| CAS Number | 668980-99-2 |

| Common Derivatives | Hydrochloride salts |

Basic: What synthetic routes are typically employed to prepare this compound?

Answer:

A common approach involves reductive amination of the corresponding ketone (e.g., 3-bromo-5-chloroacetophenone) using ammonium acetate and sodium cyanoborohydride. Alternatively, alkylation of ammonia with a halogenated precursor (e.g., 1-(3-bromo-5-chlorophenyl)ethyl bromide) under basic conditions can yield the amine . Derivatives such as 1-(3-Bromo-5-chlorophenyl)butan-1-amine suggest flexibility in alkyl chain elongation via Grignard or organozinc reactions .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm the amine’s structure and substitution pattern. Aromatic protons typically appear downfield (δ 7.2–7.8 ppm) due to electron-withdrawing halogens .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 277.96) and fragmentation patterns .

- X-ray Crystallography : For crystalline derivatives (e.g., hydrochloride salts), SHELX software refines structural parameters, resolving bond lengths and angles .

Advanced: How can researchers resolve racemic mixtures of this compound?

Answer:

Chiral resolution techniques include:

- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .

- Diastereomeric Salt Formation : Reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid) to form separable salts .

- Enzymatic Kinetic Resolution : Lipases or esterases selectively modify one enantiomer, enabling isolation of the desired stereoisomer .

Advanced: What strategies mitigate degradation of this compound in solution?

Answer:

- Storage Conditions : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis .

- Stabilizing Additives : Use antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) in polar aprotic solvents (e.g., DMF or DMSO) .

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–6) to minimize amine protonation or dehalogenation .

Advanced: How can researchers study this compound’s interactions with biological targets (e.g., receptors or enzymes)?

Answer:

- Receptor Binding Assays : Radiolabeled analogs (e.g., ³H- or ¹⁴C-labeled) quantify affinity for targets like G-protein-coupled receptors (GPCRs) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes based on the compound’s halogen substituents and amine group .

Table 2: Analytical Methods for Biological Studies

| Method | Application | Key Parameters |

|---|---|---|

| Radioligand Binding | Receptor affinity and selectivity | IC₅₀, Ki values |

| ITC | Binding thermodynamics | ΔH, ΔG, ΔS |

| Fluorescence Anisotropy | Protein-ligand interaction kinetics | Kd, binding rates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.